tert-butyl N-(2-acetyl-4-bromophenyl)carbamate
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Overview
Description
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate, also known as this compound, is a chemical compound with the molecular formula C13H16BrNO3 and a molecular weight of 314.18 g/mol. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate typically involves the protection of the amino group using the tert-butyloxycarbonyl (BOC) group. The BOC group is introduced by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of catalysts such as Amberlyst-15 in ethanol, which allows for efficient and chemoselective protection of the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate undergoes various chemical reactions, including:
Deprotection: The removal of the BOC group can be achieved using reagents such as oxalyl chloride in methanol, trifluoroacetic acid (TFA), or hydrochloric acid in organic solvents.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can undergo oxidation or reduction reactions to form different derivatives.
Common Reagents and Conditions
Deprotection: Oxalyl chloride in methanol, TFA, hydrochloric acid in ethyl acetate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the BOC group yields 2-acetyl-4-bromoaniline, while substitution reactions can yield various substituted anilines.
Scientific Research Applications
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-acetyl-4-bromophenyl)carbamate involves its role as a protected intermediate in organic synthesis. The BOC group protects the amino group from unwanted reactions, allowing for selective functionalization of other parts of the molecule. Upon deprotection, the free amino group can participate in further chemical reactions, enabling the synthesis of a wide range of derivatives .
Comparison with Similar Compounds
Similar Compounds
N-BOC 4-Amino-2-bromoacetophenone: Similar in structure but with different functional groups.
N-BOC 2-Amino-4-bromobenzaldehyde: Contains an aldehyde group instead of an acetyl group.
N-BOC 2-Acetyl-4-chloroaniline: Similar structure with a chlorine atom instead of bromine.
Uniqueness
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate is unique due to its specific combination of functional groups, which allows for versatile applications in organic synthesis. The presence of both the BOC-protected amino group and the bromine atom provides multiple sites for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
tert-butyl N-(2-acetyl-4-bromophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-8(16)10-7-9(14)5-6-11(10)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFLQYMUDYKGQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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